molecular formula C24H50N2O B14678497 N-(6-Aminohexyl)octadecanamide CAS No. 29474-30-4

N-(6-Aminohexyl)octadecanamide

Katalognummer: B14678497
CAS-Nummer: 29474-30-4
Molekulargewicht: 382.7 g/mol
InChI-Schlüssel: ICQFRRJLHWOPHQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(6-Aminohexyl)octadecanamide: is a compound with the molecular formula C24H50N2O . . This compound is characterized by the presence of an amino group attached to a hexyl chain, which is further connected to an octadecanamide moiety. It is used in various scientific and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-Aminohexyl)octadecanamide typically involves the reaction of octadecanoic acid with 6-aminohexanol under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction conditions often include a solvent like dichloromethane and a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate and yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield. Techniques such as continuous flow reactors and automated synthesis systems can be employed to scale up the production process while maintaining product quality and consistency .

Analyse Chemischer Reaktionen

Types of Reactions: N-(6-Aminohexyl)octadecanamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the amide bond can produce primary amines .

Wissenschaftliche Forschungsanwendungen

Chemistry: N-(6-Aminohexyl)octadecanamide is used as a building block in the synthesis of complex organic molecules. It is also employed in the preparation of functionalized polymers and surfactants .

Biology: In biological research, this compound is used as a ligand for studying receptor-ligand interactions. It is also utilized in the development of biomaterials and drug delivery systems .

Medicine: Its ability to interact with biological membranes makes it a candidate for drug formulation and delivery .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, lubricants, and coatings. Its unique properties make it suitable for various applications in materials science and engineering .

Wirkmechanismus

The mechanism of action of N-(6-Aminohexyl)octadecanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The amino group can form hydrogen bonds with target molecules, facilitating binding and subsequent biological effects. The compound may also interact with lipid membranes, altering their properties and influencing cellular processes .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: N-(6-Aminohexyl)octadecanamide is unique due to the presence of both an amino group and a long alkyl chain. This combination imparts distinct properties, such as enhanced solubility in organic solvents and the ability to form stable complexes with various molecules. These features make it valuable in diverse scientific and industrial applications .

Eigenschaften

CAS-Nummer

29474-30-4

Molekularformel

C24H50N2O

Molekulargewicht

382.7 g/mol

IUPAC-Name

N-(6-aminohexyl)octadecanamide

InChI

InChI=1S/C24H50N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-21-24(27)26-23-20-17-16-19-22-25/h2-23,25H2,1H3,(H,26,27)

InChI-Schlüssel

ICQFRRJLHWOPHQ-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCCCCCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.